molecular formula C17H18N4O2S B2770284 1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1448030-01-0

1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2770284
CAS No.: 1448030-01-0
M. Wt: 342.42
InChI Key: CMVWKCISGFJKKY-UHFFFAOYSA-N
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Description

1-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a phenyl group, a pyrazole ring, and a pyridine moiety, all connected through an ethyl linker to a methanesulfonamide group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyrazole intermediate.

    Linking the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using a phenyl halide and an aluminum chloride catalyst.

    Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonamide bond, yielding the corresponding amine and sulfonic acid.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds.

Scientific Research Applications

1-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has been explored for various scientific research applications:

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It has potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, owing to its ability to modulate biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses. These interactions are mediated by the compound’s structural features, which allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules.

Comparison with Similar Compounds

1-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-15-6-2-1-3-7-15)19-11-13-21-12-9-17(20-21)16-8-4-5-10-18-16/h1-10,12,19H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVWKCISGFJKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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